molecular formula C7H9BrN2 B1339323 3-Bromo-N-ethylpyridin-2-amine CAS No. 468718-55-0

3-Bromo-N-ethylpyridin-2-amine

Cat. No. B1339323
M. Wt: 201.06 g/mol
InChI Key: CXNQFUAUZFXPPB-UHFFFAOYSA-N
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Description

3-Bromo-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N-ethylpyridin-2-amine can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Amines, including 3-Bromo-N-ethylpyridin-2-amine, can undergo a variety of reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N-ethylpyridin-2-amine include a molecular weight of 201.07 . More specific properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Aminations of Bromo-derivatives of Pyridine

The amination of bromo-derivatives of pyridine, such as 3-bromo-4-ethoxypyridine, involves complex mechanisms that likely include intermediates like pyridyne. These reactions are crucial for understanding and developing new synthetic routes for pyridine derivatives, which have wide applications in medicinal chemistry and material science (Pieterse & Hertog, 2010).

Selective Amination Catalyzed by Palladium Complexes

The selective amination of polyhalopyridines, catalyzed by palladium-xantphos complexes, demonstrates high efficiency and chemoselectivity. Such catalytic systems are essential for the selective functionalization of halogenated aromatics, a key step in the synthesis of many pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Rearrangements Involving Pyridyne Intermediates

Studies on the rearrangements during the amination of halopyridines shed light on the potential intermediates and pathways, such as pyridyne, that facilitate the transformation of bromo-derivatives into their amino counterparts. Understanding these mechanisms is crucial for developing more efficient synthetic methods (Pieterse & Hertog, 2010).

Copper(I)-Catalyzed Amination

The copper(I)-catalyzed amination of aryl halides, including bromopyridines, underlines the versatility and efficiency of copper catalysts in organic synthesis. This method provides an economical and environmentally friendly alternative to traditional palladium-catalyzed aminations, expanding the toolbox for synthesizing aminopyridines (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Synthesis of N-oxides of Pyridylacetylenic Amines

The synthesis of N-oxides of pyridylacetylenic amines from 2-methyl-5-ethynylpyridine N-oxide is a significant area of research, highlighting the functionalization of pyridine N-oxides. These compounds have potential applications in materials science and as intermediates in pharmaceutical synthesis (Ikramov et al., 2021).

Future Directions

While specific future directions for 3-Bromo-N-ethylpyridin-2-amine were not found in the search results, the field of chemical synthesis and drug discovery is rapidly evolving with the help of artificial intelligence and machine learning . These technologies could potentially be used to predict protein-ligand interactions, optimize chemical reactions, and accelerate the discovery of new drugs .

properties

IUPAC Name

3-bromo-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQFUAUZFXPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572494
Record name 3-Bromo-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-ethylpyridin-2-amine

CAS RN

468718-55-0
Record name 3-Bromo-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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